molecular formula C18H24N4O5 B14251755 Glycine, L-phenylalanylglycyl-L-prolyl- CAS No. 165745-00-6

Glycine, L-phenylalanylglycyl-L-prolyl-

Katalognummer: B14251755
CAS-Nummer: 165745-00-6
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: AORFXENJGAFNRQ-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycine, L-phenylalanylglycyl-L-prolyl- is a synthetic peptide composed of glycine, L-phenylalanine, glycine, and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-phenylalanylglycyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amino group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for the addition of glycine and L-proline.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Glycine, L-phenylalanylglycyl-L-prolyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glycine, L-phenylalanylglycyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure and properties.

    Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s functionality.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkylating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of hydroxyphenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Glycine, L-phenylalanylglycyl-L-prolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Glycine, L-phenylalanylglycyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    Prolyl-Glycyl-Proline: Known for its anti-inflammatory effects.

    L-phenylalanylglycyl-glycine: Studied for its role in cellular metabolism.

Uniqueness

Glycine, L-phenylalanylglycyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its combination of glycine, L-phenylalanine, glycine, and L-proline allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

165745-00-6

Molekularformel

C18H24N4O5

Molekulargewicht

376.4 g/mol

IUPAC-Name

2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H24N4O5/c19-13(9-12-5-2-1-3-6-12)17(26)20-10-15(23)22-8-4-7-14(22)18(27)21-11-16(24)25/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,26)(H,21,27)(H,24,25)/t13-,14-/m0/s1

InChI-Schlüssel

AORFXENJGAFNRQ-KBPBESRZSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.